5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one
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Overview
Description
5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and a thiazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong acids or bases, and the process may require heating to facilitate the cyclization
Chemical Reactions Analysis
5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole and pyridine rings enable it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
5-bromo-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
5-chloro-1-methyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one: Similar structure but with a chlorine atom instead of bromine.
5-bromo-1-ethyl-3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-1-one: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
CAS No. |
2649068-54-0 |
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Molecular Formula |
C7H7BrN2OS |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
5-bromo-1-methyl-3H-[1,2]thiazolo[5,4-b]pyridine 1-oxide |
InChI |
InChI=1S/C7H7BrN2OS/c1-12(11)7-5(3-10-12)2-6(8)4-9-7/h2,4H,3H2,1H3 |
InChI Key |
NXMMIKJCEFAJMM-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NCC2=C1N=CC(=C2)Br)=O |
Purity |
95 |
Origin of Product |
United States |
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